Acetic acid;2-phenyl-1-benzothiophen-3-ol
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Overview
Description
Acetic acid;2-phenyl-1-benzothiophen-3-ol is an organic compound that combines the structural features of acetic acid, phenyl groups, and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenyl-1-benzothiophen-3-ol typically involves the reaction of 2-phenyl-1-benzothiophene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where the benzothiophene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenyl-1-benzothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;2-phenyl-1-benzothiophen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which acetic acid;2-phenyl-1-benzothiophen-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s phenyl and benzothiophene moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the benzothiophene ring.
Benzothiophene: Contains the benzothiophene ring but lacks the phenyl and acetic acid groups.
2-Phenylbenzothiophene: Similar structure but without the acetic acid group.
Uniqueness
Acetic acid;2-phenyl-1-benzothiophen-3-ol is unique due to its combination of acetic acid, phenyl, and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
62331-85-5 |
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Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
acetic acid;2-phenyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C14H10OS.C2H4O2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10;1-2(3)4/h1-9,15H;1H3,(H,3,4) |
InChI Key |
NNSQEEDPXCRLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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